AMN082 free base

Descripción

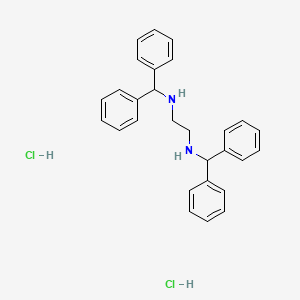

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQCDCNQANSUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017562 | |

| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97075-46-2 | |

| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMN082 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of AMN082 Free Base

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMN082 (N,N′-dibenzhydrylethane-1,2-diamine) is a pioneering pharmacological tool compound renowned as the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] Unlike traditional orthosteric ligands that compete with the endogenous neurotransmitter glutamate, AMN082 binds to a distinct site within the receptor's transmembrane domain, enabling direct activation of its associated signaling pathways.[1][[“]][4] This guide provides an in-depth analysis of its core mechanism, downstream signaling cascades, pharmacological profile, and the key experimental protocols used for its characterization. While a powerful tool for in vitro studies, the interpretation of its in vivo effects requires caution due to rapid metabolism into a monoaminergic transport inhibitor.[5][6]

Core Mechanism: An Allosteric Agonist

The primary mechanism of action of AMN082 is its function as a selective allosteric agonist of mGluR7.[1][4][7]

-

Binding Site: Chimeric receptor studies have definitively located the binding site of AMN082 to the seven-transmembrane (7TM) heptahelical domain of mGluR7.[1][4][8] This site is spatially separate from the orthosteric binding site for L-glutamate, which is located in the large extracellular Venus flytrap domain.[[“]][4]

-

Mode of Action: AMN082 is classified as an allosteric agonist, meaning it can directly activate the mGluR7 receptor without requiring the presence of an orthosteric agonist like glutamate.[1][4] In functional assays, AMN082 demonstrates a full agonist response, with efficacy comparable to the potent group III mGluR orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4).[1][4] Furthermore, its binding has been shown to have little, if any, effect on the binding affinity or potency of orthosteric ligands.[1][4]

Diagram 1: Conceptual model of AMN082's allosteric agonism.

Downstream Signaling Pathways

mGluR7 is a member of the group III metabotropic glutamate receptors, which are canonically coupled to inhibitory G-proteins (Gi/o).[[“]][6] Activation of mGluR7 by AMN082 initiates a well-defined intracellular signaling cascade.

-

G-Protein Activation: AMN082 binding induces a conformational change in mGluR7, leading to the activation of the heterotrimeric Gi/o protein. This is demonstrated experimentally by stimulated [³⁵S]GTPγS binding.[1][4]

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).[6][9]

-

cAMP Reduction: Inhibition of AC leads to a potent decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][4][9]

-

Modulation of Protein Kinases: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). More recent studies have shown that AMN082-mediated mGluR7 activation can also repress protein synthesis through the inhibition of the ERK1/2 and eIF4E signaling pathways.[10][11][12]

Diagram 2: Core signaling cascade initiated by AMN082 at the mGluR7 receptor.

Pharmacological Profile

The pharmacological activity of AMN082 has been characterized through various in vitro assays, establishing its potency and selectivity.

Potency and Efficacy

Quantitative data from functional assays demonstrate the potent agonist activity of AMN082 at the mGluR7 receptor.[1][4][7][13]

| Assay Type | Cell Line | Parameter | Value (nM) | Efficacy |

| cAMP Accumulation | CHO-h-mGluR7b | EC₅₀ | 64 ± 32 | Full Agonist |

| [³⁵S]GTPγS Binding | CHO-h-mGluR7b | EC₅₀ | ~290 | Full Agonist |

Table 1: Potency and Efficacy of AMN082 in Functional Assays. Data compiled from multiple sources.[1][4][7][13]

Selectivity

AMN082 exhibits high selectivity for mGluR7. It shows no significant agonist, antagonist, or modulatory effects on other mGluR subtypes (mGluR1-6, 8) or selected ionotropic glutamate receptors (NMDA, AMPA) at concentrations up to 10 µM.[1][4] Additionally, screening against a panel of other CNS targets, including various neurotransmitter receptors and reuptake sites, revealed no significant interactions.[4]

In Vivo Profile and Limitations

AMN082 is orally active and brain-penetrable, which initially made it a valuable tool for in vivo studies.[1][4] However, subsequent research revealed that AMN082 is rapidly metabolized in rodents to its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[5] This metabolite lacks activity at mGluR7 but functions as a potent inhibitor of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[5] This off-target activity of the metabolite complicates the interpretation of behavioral and systemic effects following AMN082 administration, as they may not be solely attributable to mGluR7 activation.[5][6]

Key Experimental Protocols

The characterization of AMN082's mechanism of action relies on established in vitro functional assays.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cAMP.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR7 are cultured to confluence.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Cells are treated with varying concentrations of AMN082.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 30 µM) to induce cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP levels is measured, and an EC₅₀ value is calculated.

References

- 1. pnas.org [pnas.org]

- 2. AMN082 - Wikipedia [en.wikipedia.org]

- 3. consensus.app [consensus.app]

- 4. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]

- 10. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 11. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 12. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

AMN082 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMN082, with the chemical name N,N′-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool in the study of metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1] It was the first selective, orally active, and brain-penetrable allosteric agonist for this receptor.[2][3] AMN082 does not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site within the transmembrane domain of the mGluR7, leading to the receptor's activation.[3][4] This unique mechanism of action has made AMN082 an invaluable tool for elucidating the physiological and pathophysiological roles of mGluR7 in the central nervous system. However, it is important to note that AMN082 is rapidly metabolized in vivo to a compound that can inhibit monoamine transporters, which may contribute to its overall pharmacological profile.[2][5] This guide provides a comprehensive technical overview of AMN082 free base, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Chemical and Physical Properties

AMN082 is typically used in its dihydrochloride (B599025) salt form for improved solubility and stability.[6] The following table summarizes the key chemical properties of this compound and its dihydrochloride salt.

| Property | Value | Reference |

| Chemical Name | N,N′-dibenzhydrylethane-1,2-diamine | [1] |

| Synonyms | AMN082 | [1] |

| Chemical Formula | C₂₈H₂₈N₂ | [1] |

| Molar Mass | 392.546 g/mol | [1] |

| CAS Number | 83027-13-8 | [1] |

| AMN082 Dihydrochloride Formula | C₂₈H₂₈N₂ · 2HCl | [6] |

| AMN082 Dihydrochloride Molar Mass | 465.45 g/mol | [6] |

| AMN082 Dihydrochloride CAS Number | 97075-46-2 | [6] |

| Solubility (Dihydrochloride) | Soluble in water to 5 mM and in DMSO to 100 mM. | [7] |

| Purity | ≥99% (HPLC) | [6] |

Mechanism of Action and Signaling Pathways

AMN082 acts as a positive allosteric modulator and direct agonist at the mGluR7 receptor. Its binding to the transmembrane domain of the receptor triggers a conformational change that leads to the activation of inhibitory G proteins (Gi/o).[3][4] This initiates a downstream signaling cascade, primarily characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][6][8]

The activation of mGluR7 by AMN082 also stimulates the binding of guanosine (B1672433) triphosphate (GTP) to the Gα subunit of the G-protein, which can be measured using a GTPγS binding assay.[3][6][8] Furthermore, studies have shown that AMN082 can modulate downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and eukaryotic initiation factor 4E (eIF4E), which are involved in protein synthesis.[9]

Signaling Pathway of AMN082 at mGluR7

References

- 1. AMN082 - Wikipedia [en.wikipedia.org]

- 2. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]

AMN082: A Technical Guide to its mGluR7 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of AMN082, a widely utilized allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). This document details its on-target potency, selectivity against other glutamate receptor subtypes, and significant off-target interactions. Detailed experimental methodologies and signaling pathway visualizations are included to provide a thorough understanding for research and drug development applications.

Quantitative Selectivity Profile

AMN082 is a potent agonist of the mGluR7 receptor, demonstrating activity in the nanomolar range. However, its utility as a selective tool is complicated by its rapid metabolism and the off-target activity of both the parent compound and its primary metabolite. The following tables summarize the quantitative data on the potency and selectivity of AMN082 and its major metabolite, Met-1.

| Target | Parameter | Value (nM) | Species | Assay Type | Reference |

| AMN082 | |||||

| mGluR7 | EC₅₀ | 64 - 290 | Various | cAMP Accumulation, GTPγS Binding | [1][2][3][4] |

| Other mGluRs | Activity | No appreciable effect up to 10,000 | Various | Functional Assays | [3][4] |

| iGluRs (NMDA, AMPA) | Activity | No appreciable effect up to 10,000 | Various | Functional Assays | [3] |

| Norepinephrine (B1679862) Transporter (NET) | Kᵢ | 1385 | Rat | Radioligand Binding | [1] |

| Metabolite: Met-1 (N-benzhydrylethane-1,2-diamine) | |||||

| Serotonin Transporter (SERT) | Kᵢ | 323 | Rat | Radioligand Binding | [1] |

| Dopamine Transporter (DAT) | Kᵢ | 3020 | Rat | Radioligand Binding | [1] |

| Norepinephrine Transporter (NET) | Kᵢ | 3410 | Rat | Radioligand Binding | [1] |

Table 1: Quantitative Potency and Selectivity of AMN082 and its Metabolite (Met-1). This table provides a summary of the half-maximal effective concentration (EC₅₀) of AMN082 at its target receptor, mGluR7, and its binding affinities (Kᵢ) at key off-target sites. It also includes the binding affinities of its primary metabolite, Met-1, for monoamine transporters.

Signaling Pathways and Experimental Workflows

To fully appreciate the functional consequences of AMN082's selectivity profile, it is crucial to understand the mGluR7 signaling cascade and the experimental procedures used to characterize this compound.

mGluR7 Signaling Pathway

mGluR7 is a presynaptic G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, mGluR7 activation can inhibit voltage-gated Ca²⁺ channels, leading to a reduction in neurotransmitter release. The following diagram illustrates the canonical signaling pathway of mGluR7.

Caption: Canonical mGluR7 signaling pathway activated by AMN082.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of AMN082's activity at mGluR7 typically involves a series of functional assays performed in recombinant cell lines. A general workflow for these experiments is depicted below.

Caption: A typical experimental workflow for in vitro characterization of AMN082.

Detailed Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the ability of AMN082 to inhibit the production of cyclic AMP (cAMP) following the activation of mGluR7.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR7 are commonly used.

-

Principle: mGluR7 is a Gαi/o-coupled receptor, and its activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. To measure this inhibition, intracellular cAMP levels are first elevated using a direct activator of adenylyl cyclase, such as forskolin (B1673556). The ability of AMN082 to reduce this forskolin-stimulated cAMP accumulation is then quantified.

-

Protocol Outline:

-

Cell Seeding: Plate the mGluR7-expressing cells in a suitable multi-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of AMN082.

-

Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and initiate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA). In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Plot the concentration-response curve for AMN082 and calculate the EC₅₀ value, which represents the concentration of AMN082 that produces 50% of its maximal inhibitory effect.

-

GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation by a ligand.

-

Preparation: Cell membranes are prepared from mGluR7-expressing cells.

-

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.

-

Protocol Outline:

-

Membrane Incubation: Incubate the cell membranes with varying concentrations of AMN082 in the presence of GDP and [³⁵S]GTPγS.

-

Reaction Termination: After a defined incubation period, terminate the reaction by rapid filtration through a filter plate.

-

Washing: Wash the filters to remove unbound [³⁵S]GTPγS.

-

Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the concentration-dependent increase in [³⁵S]GTPγS binding stimulated by AMN082 and calculate the EC₅₀ value.

-

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in the brains of living animals, providing insight into the in vivo effects of AMN082.

-

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to determine the concentration of the substances of interest.

-

Protocol Outline:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of the animal.

-

Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant, slow flow rate and collect baseline dialysate samples.

-

Drug Administration: Administer AMN082 to the animal (e.g., via intraperitoneal injection or oral gavage).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Sample Analysis: Analyze the concentration of neurotransmitters (e.g., glutamate, GABA, dopamine, serotonin) in the dialysate samples using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry or electrochemical detection.

-

Data Analysis: Compare the neurotransmitter levels in the post-drug samples to the baseline levels to determine the effect of AMN082 on neurotransmitter release and reuptake.

-

Summary and Conclusion

AMN082 is a potent allosteric agonist of mGluR7. While it exhibits high selectivity over other mGluR subtypes and ionotropic glutamate receptors in vitro, its pharmacological profile is significantly influenced by its off-target activities and rapid metabolism. The parent compound has a notable affinity for the norepinephrine transporter. Furthermore, its primary metabolite, Met-1, demonstrates considerable affinity for the serotonin, dopamine, and norepinephrine transporters. These off-target interactions, particularly at monoamine transporters, are crucial considerations when interpreting in vivo data and may contribute to the observed behavioral effects of AMN082 administration. This technical guide provides the essential quantitative data and methodological context for researchers to effectively utilize and interpret data generated with AMN082.

References

- 1. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

AMN082: An In-Depth Technical Guide for Researchers

An Overview of the Selective mGluR7 Allosteric Agonist

This technical guide provides a comprehensive overview of AMN082, a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). It is intended for researchers, scientists, and drug development professionals. This document details the compound's chemical properties, mechanism of action, pharmacological data, and key experimental protocols.

Compound Identification and Chemical Properties

AMN082, with the IUPAC name N,N′-Dibenzhydrylethane-1,2-diamine, is a well-characterized neuropharmacological tool. It is commercially available in its dihydrochloride (B599025) salt form.

| Identifier | Value |

| IUPAC Name | N,N′-Dibenzhydrylethane-1,2-diamine |

| CAS Number | 83027-13-8 (free base) |

| 97075-46-2 (dihydrochloride)[1] | |

| Molecular Formula | C₂₈H₂₈N₂ |

| Molecular Weight | 392.54 g/mol (free base) |

| 465.45 g/mol (dihydrochloride)[1] | |

| Chemical Structure |

|

Mechanism of Action and Signaling Pathway

AMN082 acts as a positive allosteric modulator of the mGluR7 receptor, meaning it binds to a site topographically distinct from the orthosteric glutamate binding site. This allosteric binding potentiates the receptor's response to glutamate. mGluR7 is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.

Upon activation by AMN082, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of downstream effects, including the modulation of the ERK1/2 and eIF4E signaling pathways, which are implicated in the regulation of protein synthesis.[3][4]

Figure 1: AMN082-mediated mGluR7 signaling pathway.

Pharmacological Data

In Vitro Potency and Selectivity

AMN082 is a potent agonist of mGluR7 with EC₅₀ values in the nanomolar range. It displays high selectivity for mGluR7 over other mGluR subtypes.[1][2][5][6]

| Assay | Cell Line | Parameter | Value (nM) |

| cAMP Accumulation | Recombinant cells expressing mGluR7 | EC₅₀ | 64 - 290[1][5][6] |

| GTPγS Binding | Membranes from cells expressing mGluR7 | EC₅₀ | 64 - 290[5][6] |

AMN082 shows minimal activity at other mGluR subtypes and selected ionotropic glutamate receptors at concentrations up to 10 µM.[1][6]

Pharmacokinetics and Metabolism

AMN082 is orally bioavailable and brain-penetrant.[1][5] However, it undergoes rapid metabolism in rat liver microsomes, with a half-life of less than one minute.[1] The major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), exhibits significant off-target activity.[1]

| Compound | Transporter | Binding Affinity (nM) |

| AMN082 | Norepinephrine Transporter (NET) | 1385[1] |

| Met-1 | Serotonin Transporter (SERT) | 323[1] |

| Dopamine Transporter (DAT) | 3020[1] | |

| Norepinephrine Transporter (NET) | 3410[1] |

The rapid metabolism and off-target activity of its primary metabolite should be carefully considered when interpreting in vivo data.

In Vivo Studies

AMN082 has been evaluated in a variety of preclinical models, demonstrating its potential therapeutic utility and providing insights into the role of mGluR7 in the central nervous system.

| Animal Model | Doses | Key Findings | Reference |

| Fragile X Syndrome (Fmr1 KO mice) | 1 mg/kg | Represses protein synthesis, reduces neuronal excitability and audiogenic seizures, alleviates repetitive behavior, and improves learning and memory. | [3][4] |

| Drug Addiction (mice) | 1.25 - 5.0 mg/kg, i.p. | Attenuates the development and expression of cocaine and morphine locomotor sensitization. | [5] |

| Anxiety (rats) | 1-10 µM (bath application) | Produced a concentration-dependent inhibition of synaptic transmission in the basolateral amygdala. | [7] |

| Stress (mice) | 6 mg/kg, p.o. | Induces an increase in stress hormones in an mGluR7-dependent manner. | [5] |

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7 following treatment with AMN082.

Figure 2: Workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture: Culture cells stably expressing mGluR7 (e.g., CHO or HEK293 cells) in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Preparation: Prepare serial dilutions of AMN082 in the assay buffer.

-

Pre-incubation: Remove the culture medium from the cells and add the AMN082 dilutions. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Stimulation: Add a solution of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

cAMP Detection: Quantify the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the AMN082 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing mGluR7.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing mGluR7. This typically involves cell homogenization and differential centrifugation to isolate the membrane fraction.

-

Assay Buffer Preparation: Prepare a GTPγS binding buffer containing components such as HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Setup: In a 96-well plate, add the cell membranes, serial dilutions of AMN082, and [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the AMN082 concentration to calculate the EC₅₀ and Emax values.

Conclusion

AMN082 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the mGluR7 receptor. Its selectivity and in vivo activity have enabled significant advances in understanding the involvement of mGluR7 in various neurological and psychiatric conditions. However, researchers should remain mindful of its rapid metabolism and the off-target effects of its primary metabolite when designing and interpreting in vivo experiments. This guide provides a foundational understanding of AMN082 to support further research and drug development efforts targeting the mGluR7 receptor.

References

- 1. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of mGluR7 Modulation: A Technical Guide to the Discovery and History of AMN082

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMN082, or N,N'-dibenzhydrylethane-1,2-diamine, emerged as a pioneering pharmacological tool, being the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] Its discovery opened new avenues for investigating the physiological and pathological roles of this highly conserved, yet underexplored, receptor in the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with AMN082. It details the methodologies of pivotal assays used in its characterization, presents quantitative data in a structured format, and illustrates the core signaling pathways and experimental workflows.

Introduction: The Quest for an mGluR7 Probe

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability.[3] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2] Group III mGluRs, which includes mGluR7, are typically located presynaptically and are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase upon activation.[4]

Prior to the advent of AMN082, the study of mGluR7 was hampered by a lack of selective pharmacological tools.[3] Existing ligands were often group-III-selective but not subtype-specific. The discovery of AMN082, a compound structurally distinct from glutamate, provided a breakthrough, enabling more precise interrogation of mGluR7 function.[2]

Discovery and Synthesis

AMN082 was identified through high-throughput screening of chemical libraries.[5] Its chemical structure, N,N'-dibenzhydrylethane-1,2-diamine, is notably different from the amino acid-based orthosteric ligands of mGluRs.

While the precise, proprietary synthesis protocol by Novartis is not publicly detailed, the structure of AMN082 strongly suggests a synthesis route via reductive amination . This common organic reaction involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to a more stable amine.

Plausible Synthesis Workflow

A likely two-step synthesis would involve the reductive amination of benzophenone (B1666685) with ethylenediamine.

Mechanism of Action: An Allosteric Approach

AMN082 acts as a positive allosteric modulator (PAM) and agonist at the mGluR7 receptor.[3] Unlike orthosteric ligands that bind to the glutamate binding site in the extracellular Venus flytrap domain, AMN082 binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[3][6] This binding event induces a conformational change that activates the receptor, initiating downstream signaling cascades.

Signaling Pathway

Activation of the Gi/o-coupled mGluR7 by AMN082 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This primary signaling event can subsequently modulate various downstream effectors, including the ERK1/2 and eIF4E pathways, which have been implicated in the regulation of protein synthesis.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of AMN082 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of AMN082

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation | CHO cells expressing human mGluR7b | EC50 | 64 ± 32 | [1] |

| GTPγS Binding | CHO cells expressing mGluR7 | EC50 | 64 - 290 | [3][7] |

Table 2: Selectivity Profile of AMN082

| Receptor/Transporter | Binding Affinity (nM) | Activity | Reference |

| mGluR7 | - | Agonist | [1] |

| Other mGluR subtypes (1-6, 8) | >10,000 | No appreciable effect | [1][3] |

| Ionotropic Glutamate Receptors | >10,000 | No appreciable effect | [1][3] |

| Norepinephrine Transporter (NET) | 1385 | Appreciable affinity | [8] |

| Serotonin Transporter (SERT) | - | Metabolite (Met-1) has affinity (323 nM) | [8] |

| Dopamine Transporter (DAT) | - | Metabolite (Met-1) has affinity (3020 nM) | [8] |

Table 3: Pharmacokinetic Properties of AMN082

| Species | Administration | Dose (mg/kg) | Brain Concentration (µmol/kg) | Time Point | Reference |

| Rats | Oral | 10 | 0.29 | 1 hour | [1] |

| Mice | Oral | 14 | 0.62 | 1 hour | [1] |

| Rats | - | - | Rapid metabolism (t1/2 < 1 min in liver microsomes) | - | [8] |

Detailed Experimental Protocols

The characterization of AMN082 relied on two fundamental in vitro functional assays: the cAMP accumulation assay and the GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP. For Gi/o-coupled receptors like mGluR7, an agonist will inhibit the production of cAMP.

Objective: To determine the EC50 of AMN082 for the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

CHO cells stably expressing human mGluR7.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (B1673556) solution.

-

AMN082 serial dilutions.

-

cAMP detection kit (e.g., HTRF-based).

Workflow:

Procedure:

-

Cell Plating: Seed CHO-mGluR7 cells into 96- or 384-well plates and culture overnight.

-

Compound Addition: Remove culture medium and add assay buffer containing serial dilutions of AMN082. Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate cAMP production. Incubate for a further 30 minutes.

-

Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Measurement: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration.

-

Data Analysis: Plot the HTRF signal against the logarithm of AMN082 concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

[35S]GTPγS Binding Assay

This is a functional membrane-based assay that directly measures the activation of G proteins by a GPCR agonist.

Objective: To determine the EC50 of AMN082 for stimulating [35S]GTPγS binding to membranes from cells expressing mGluR7.

Materials:

-

Membrane preparations from CHO cells expressing mGluR7.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2).

-

GDP solution.

-

AMN082 serial dilutions.

-

[35S]GTPγS (radioligand).

-

Unlabeled GTPγS (for non-specific binding).

-

Glass fiber filter mats and a cell harvester.

-

Scintillation fluid and counter.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 8. benchchem.com [benchchem.com]

AMN082: A Technical Guide to its Allosteric Agonist Function at the mGluR7 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMN082, or N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, is a pioneering pharmacological tool recognized as the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] This technical guide provides a comprehensive overview of the core functions of AMN082, detailing its mechanism of action, quantitative pharmacological parameters, effects on signaling pathways, and relevant experimental protocols. It is designed to serve as an in-depth resource for researchers and professionals in the fields of neuroscience and drug development. AMN082's ability to directly activate mGluR7 via a transmembrane allosteric site has paved the way for investigating the therapeutic potential of targeting this highly conserved presynaptic receptor.[2][4] However, it is crucial to consider its metabolic profile and the potential for off-target effects in the interpretation of in vivo studies.[1]

Mechanism of Action: Allosteric Agonism

AMN082 functions as a direct agonist at the mGluR7 receptor, activating it through a binding site distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[2][4] This allosteric binding site is located within the heptahelical transmembrane domain of the receptor.[2][4][[“]] A key characteristic of AMN082's action is that it can induce a full agonist response, comparable in efficacy to the orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4), even in the absence of orthosteric ligands.[2][6] Furthermore, its activity is not blocked by orthosteric mGluR7 antagonists.[6][7] This direct activation of the receptor via an allosteric site represents a significant finding in the pharmacology of G protein-coupled receptors (GPCRs).[2][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the potency and efficacy of AMN082 from in vitro studies.

Table 1: In Vitro Potency and Efficacy of AMN082

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | EC50 | 64 ± 32 nM | [6] |

| GTPγS Binding Stimulation | Membranes from CHO cells expressing mGluR7 | EC50 | 64-290 nM | [2][8][9] |

| GTPγS Binding Stimulation | Membranes from CHO mGluR7b cells | % of L-glutamate max | 167 ± 8% | [6] |

Table 2: Selectivity Profile of AMN082

| Receptor/Transporter | Assay Type | Parameter | Value | Reference |

| Other mGluR subtypes (1-6, 8) | Functional Assays | Activating/Inhibitory Effects | No appreciable effect up to 10 µM | [2][4] |

| Ionotropic Glutamate Receptors | Functional Assays | Activating/Inhibitory Effects | No appreciable effect up to 10 µM | [2] |

| Norepinephrine (B1679862) Transporter (NET) | Binding Affinity | Ki | 1385 nM | [1] |

Note: The metabolite of AMN082, N-benzhydrylethane-1,2-diamine (Met-1), shows affinity for monoamine transporters (SERT, DAT, NET), which should be considered in the interpretation of in vivo data.[1]

Signaling Pathways Modulated by AMN082

Activation of mGluR7 by AMN082 initiates several downstream signaling cascades, primarily through its coupling to Gi/o proteins.[[“]]

Gi/o-Mediated Signaling

The primary signaling pathway engaged by AMN082 upon binding to mGluR7 is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][[“]][9] This is a canonical pathway for Gi/o-coupled receptors.

Caption: AMN082 allosterically activates mGluR7, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and reduced cAMP production.

Modulation of ERK1/2 and eIF4E Signaling

Recent studies have revealed that AMN082 can repress protein synthesis by inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and subsequently the eukaryotic translation initiation factor 4E (eIF4E).[10][11][12][13] This effect has been observed to be independent of the Fragile X Messenger Ribonucleoprotein (FMRP).[10][12]

Caption: AMN082-mediated mGluR7 activation inhibits the ERK1/2 and eIF4E signaling pathway, leading to a repression of protein synthesis.

In Vivo Effects and Considerations

AMN082 is orally active and penetrates the blood-brain barrier.[2][4] In vivo studies have demonstrated its ability to modulate neurotransmitter levels and influence behavior.

Neurotransmitter Modulation

In the nucleus accumbens, systemic or local administration of AMN082 has been shown to decrease extracellular GABA levels while increasing extracellular glutamate levels.[8] These effects were blocked by a group III mGluR antagonist, confirming the involvement of these receptors.[8] Interestingly, AMN082 did not affect extracellular dopamine (B1211576) levels in this brain region.[8]

Caption: In the nucleus accumbens, AMN082 decreases GABA release, which may lead to a disinhibition of glutamatergic neurons and a subsequent increase in glutamate release.

Behavioral and Physiological Effects

AMN082 has been shown to produce antidepressant-like effects in behavioral assays such as the forced swim and tail-suspension tests.[14] These effects are suggested to be mediated, at least in part, by the modulation of AMPA and NMDA receptor activity.[14] Additionally, AMN082 elevates plasma levels of the stress hormones corticosterone (B1669441) and corticotropin (B344483) (ACTH) in an mGluR7-dependent manner.[2][15]

Metabolism and Off-Target Considerations

A critical aspect for in vivo studies is the rapid metabolism of AMN082.[1] In rat liver microsomes, it has a very short half-life (< 1 minute) and is metabolized to N-benzhydrylethane-1,2-diamine (Met-1).[1] This major metabolite has physiologically relevant binding affinity for the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] Therefore, the in vivo actions of AMN082 may be a composite of its direct effects on mGluR7 and the monoaminergic effects of its metabolite, warranting careful interpretation of results.[1] Some studies have also reported conflicting results regarding its effects on sleep and wakefulness, with evidence suggesting off-target actions contributing to its waking properties.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the function of AMN082.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cAMP, typically stimulated by forskolin.

Protocol Outline:

-

Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing the mGluR7b subtype are cultured under standard conditions.

-

Assay Preparation: Cells are plated in multi-well plates and grown to confluence.

-

Compound Incubation: Cells are pre-incubated with various concentrations of AMN082.

-

Stimulation: Forskolin (e.g., 30 µM) is added to stimulate adenylyl cyclase and cAMP production.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., RIA or HTRF-based assays).

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated, and EC50 values are determined from concentration-response curves.

Caption: A generalized workflow for the cAMP accumulation assay to determine the inhibitory potency of AMN082.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a receptor agonist.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing mGluR7.

-

Assay Buffer: A buffer containing GDP, MgCl2, and other necessary components is prepared.

-

Reaction Mixture: Membranes, various concentrations of AMN082, and [35S]GTPγS are combined in the assay buffer.

-

Incubation: The mixture is incubated to allow for G protein activation and binding of [35S]GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration through filter plates, which traps the radiolabeled GTPγS bound to the G proteins on the membranes.

-

Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The stimulation of [35S]GTPγS binding is calculated relative to a basal level, and EC50 values are determined.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol Outline:

-

Animal Surgery: Rats are anesthetized, and a guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens).

-

Recovery: Animals are allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected at regular intervals.

-

Drug Administration: AMN082 (or vehicle) is administered systemically (e.g., i.p.) or locally through the probe.

-

Sample Collection: Dialysate samples are continuously collected post-administration.

-

Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., GABA, glutamate, dopamine) in the dialysate are quantified using HPLC with electrochemical or fluorescence detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and analyzed over time.

Conclusion

AMN082 remains an invaluable tool for probing the function of the mGluR7 receptor. Its characterization as a selective allosteric agonist has significantly advanced our understanding of mGluR7's role in synaptic transmission, neurotransmitter release, and its potential as a therapeutic target for psychiatric and neurological disorders.[1][2] However, for drug development professionals and researchers utilizing AMN082, particularly in vivo, a thorough understanding of its rapid metabolism and the pharmacological activity of its primary metabolite is essential for the accurate interpretation of experimental outcomes.[1] This guide provides the core technical information necessary to effectively employ AMN082 in research and to contextualize its effects within the broader landscape of glutamate receptor pharmacology.

References

- 1. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. AMN082 - Wikipedia [en.wikipedia.org]

- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 11. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 12. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mGluR7 allosteric agonist AMN082 produces antidepressant-like effects by modulating glutamatergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uni-regensburg.de [uni-regensburg.de]

- 16. Positive allosteric modulation of mGlu7 receptors by AMN082 affects sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Blood-Brain Barrier Penetration of AMN082: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo blood-brain barrier (BBB) penetration of AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development.

Quantitative Data on AMN082 Brain Penetration

AMN082 has been demonstrated to be orally active and capable of penetrating the blood-brain barrier.[1][2][3] The following table summarizes the available quantitative data on its concentration in brain tissue following oral administration.

| Species | Dose (Oral) | Time Post-Administration | Brain Tissue Concentration | Reference |

| Rat | 10 mg/kg | 1 hour | 0.29 µmol/kg | [1] |

| Mouse | 14 mg/kg | 1 hour | 0.62 µmol/kg | [1] |

| Mouse | 1 mg/kg (i.p.) | 1 hour | Sufficient to assess protein synthesis in the hippocampus | [4] |

Experimental Protocols

While the precise, detailed experimental protocol for the specific in vivo studies on AMN082 cited above is not publicly available, this section outlines a representative and widely accepted methodology for quantifying the concentration of a small molecule, such as AMN082, in rodent brain tissue following systemic administration.

Representative Protocol: Quantification of a Small Molecule in Brain Tissue Following Intravenous Injection

This protocol describes a common procedure for assessing brain penetration of a test compound.

Objective: To determine the brain-to-plasma concentration ratio (Kp) of a test compound.

Materials:

-

Test compound (e.g., AMN082)

-

Male Wistar rats (250-300g)

-

Vehicle for dosing (e.g., saline, DMSO/saline mixture)

-

Anesthesia (e.g., isoflurane)

-

Heparinized tubes for blood collection

-

Ice-cold saline

-

Brain homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Tissue homogenizer

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Dosing: Administer the test compound to the rats via intravenous (e.g., tail vein) injection at the desired dose.

-

Blood Sampling: At a predetermined time point post-administration (e.g., 1 hour), anesthetize the rat and collect a blood sample via cardiac puncture into a heparinized tube.

-

Plasma Separation: Centrifuge the blood sample (e.g., 3000 rpm for 15 minutes at 4°C) to separate the plasma. Collect the plasma and store it at -80°C until analysis.

-

Transcardial Perfusion: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove intravascular blood from the brain.

-

Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a known volume of ice-cold homogenization buffer.

-

Sample Preparation for Analysis:

-

For plasma and brain homogenate samples, perform a protein precipitation step (e.g., with acetonitrile) to extract the compound of interest.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Bioanalysis:

-

Determine the concentration of the test compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.

-

Prepare a standard curve of the test compound in the corresponding matrix (plasma and blank brain homogenate) to quantify the concentrations in the study samples.

-

-

Calculation:

-

Calculate the brain-to-plasma ratio (Kp) using the following formula: Kp = Cbrain / Cplasma Where:

-

Cbrain is the concentration of the compound in the brain (e.g., ng/g)

-

Cplasma is the concentration of the compound in the plasma (e.g., ng/mL)

-

-

Visualizations: Signaling Pathways and Experimental Workflows

AMN082 Signaling Pathway

AMN082 acts as a positive allosteric modulator of the mGluR7, which is a G-protein coupled receptor (GPCR) linked to Gαi/o proteins.[5][6][7] Activation of mGluR7 by AMN082 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][3] Furthermore, recent studies have shown that AMN082-mediated activation of mGluR7 can repress protein synthesis through the inhibition of the ERK1/2 and eIF4E signaling pathways.[4]

Experimental Workflow for In Vivo BBB Penetration Study

The following diagram illustrates a typical workflow for an in vivo study to determine the brain penetration of a compound like AMN082.

References

- 1. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of AMN082 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMN082 is a pioneering pharmacological tool, distinguished as the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1] This technical guide provides an in-depth overview of the pharmacology of AMN082 free base, consolidating key findings on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of targeting the mGluR7 receptor.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS).[2] mGluRs are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. mGluR7, a member of the group III mGluRs, is predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit neurotransmitter release.[2] The development of selective pharmacological probes for mGluR7 has been crucial in elucidating its physiological roles and its potential as a therapeutic target for CNS disorders. AMN082, N,N′-dibenzhydrylethane-1,2-diamine, was the first identified selective mGluR7 allosteric agonist, offering a unique tool to probe the function of this receptor.[1] Unlike orthosteric agonists that bind to the glutamate binding site, AMN082 binds to an allosteric site within the transmembrane domain of the receptor.[3][4]

Mechanism of Action

AMN082 functions as a positive allosteric modulator and agonist of mGluR7.[4] Its binding to an allosteric site within the seven-transmembrane domain of the receptor induces a conformational change that leads to receptor activation, even in the absence of the endogenous ligand, glutamate.[5][6] Activation of the Gi/o protein-coupled mGluR7 by AMN082 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Furthermore, AMN082 has been shown to stimulate the binding of guanosine (B1672433) 5′-[γ-thio]triphosphate (GTPγS) to G proteins, a direct measure of G protein activation.[3] More recent studies have revealed that AMN082 can also modulate downstream signaling pathways, including the inhibition of ERK1/2 and eIF4E phosphorylation.[7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the potency and selectivity of AMN082.

Table 1: In Vitro Potency of AMN082 at mGluR7

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | EC50 | 64 ± 32 | [6] |

| GTPγS Binding Stimulation | Membranes from CHO cells expressing mGluR7 | EC50 | 64 - 290 | [3] |

| Allosteric Agonist Activity | Recombinantly expressed human mGluR7 | EC50 | 64 | [4] |

Table 2: Selectivity Profile of AMN082

| Receptor Subtype | Activity | Concentration Tested (µM) | Reference |

| Group I mGluRs (mGluR1b, mGluR5a) | No agonist or positive modulatory activity | ≤ 10 | [9] |

| Group II mGluRs (mGluR2, mGluR3) | No appreciable activating or inhibitory effects | ≤ 10 | [2][5] |

| Group III mGluRs (mGluR4, mGluR6, mGluR8a) | No appreciable activating or inhibitory effects | ≤ 10 | [2][5] |

| Ionotropic Glutamate Receptors (NMDA, AMPA) | No agonist or antagonist activity | ≤ 10 | [9] |

| Norepinephrine Transporter (NET) | Appreciable affinity | 1.385 (Ki in µM) | [10] |

Note: While highly selective for mGluR7 over other mGluRs, AMN082 and its primary metabolite, N-benzhydrylethane-1,2-diamine (Met-1), have shown affinity for monoamine transporters, which should be considered when interpreting in vivo data.[10]

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of AMN082 to inhibit the production of cAMP, a functional consequence of mGluR7 activation.

Principle: mGluR7 is coupled to a Gi/o protein, which inhibits adenylyl cyclase upon activation. In this assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels. The addition of an mGluR7 agonist like AMN082 will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. The amount of cAMP is then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).[11]

Methodology:

-

Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human or rat mGluR7b subtype are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.

-

Assay Procedure:

-

The growth medium is removed, and cells are washed with assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase.

-

AMN082 is added at various concentrations to the test wells.

-

The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Cells are lysed, and the cAMP levels in the lysate are measured using a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).

-

The signal is read on a plate reader compatible with the assay format.

-

-

Data Analysis: The data are normalized to the forskolin-only control (100%) and the basal level (0%). An EC50 value is determined by fitting the concentration-response curve with a sigmoidal dose-response equation.

GTPγS Binding Assay

This assay provides a direct measure of G protein activation following receptor agonism.

Principle: In the inactive state, the Gα subunit of a heterotrimeric G protein is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of receptor activation and can be quantified by scintillation counting.[12][13]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.

-

Assay Procedure:

-

Cell membranes are incubated with varying concentrations of AMN082 in the assay buffer.

-

[35S]GTPγS is added to initiate the binding reaction.

-

The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound [35S]GTPγS.

-

The filters are washed to remove unbound [35S]GTPγS.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The data are then analyzed to determine the EC50 and Emax values for AMN082.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed to determine the concentration of various neurochemicals.[14][15][16][17]

Methodology:

-

Animal Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rat or mouse. The animal is allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sample Collection: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period to allow for the tissue to equilibrate, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: AMN082 can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical detection for monoamines, fluorescence detection for amino acids after derivatization).

-

Data Analysis: Neurotransmitter concentrations in the dialysate are expressed as a percentage of the baseline levels (the average of several samples collected before drug administration).

Western Blotting for Signaling Proteins

This technique is used to measure the phosphorylation state of key signaling proteins downstream of mGluR7 activation.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell or tissue lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. For signaling studies, antibodies that specifically recognize the phosphorylated form of a protein are used.

Methodology:

-

Cell or Tissue Treatment: Cortical neuron cultures or brain tissue from animals treated with AMN082 are lysed to extract proteins.[18]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2, phospho-eIF4E).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the light produced by the enzyme-catalyzed reaction is detected using a digital imaging system.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. To normalize for loading differences, the membrane is often stripped and re-probed with an antibody that recognizes the total amount of the protein of interest. The ratio of phosphorylated protein to total protein is then calculated.[18][19]

Mandatory Visualizations

Caption: Signaling pathway of AMN082 at the mGluR7 receptor.

Caption: Experimental workflow for in vivo microdialysis with AMN082.

References

- 1. AMN082 - Wikipedia [en.wikipedia.org]

- 2. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. uni-regensburg.de [uni-regensburg.de]

- 10. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 18. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]

- 19. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

AMN082: An In-Depth Technical Guide to its Effects on the Glutamatergic System

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMN082, or N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, has been identified as a selective agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] It operates through an allosteric mechanism, binding to a site on the receptor distinct from the orthosteric glutamate binding site.[1][3] This unique mode of action has positioned AMN082 as a critical pharmacological tool for investigating the physiological roles of mGluR7 in the central nervous system. This technical guide provides a comprehensive overview of the effects of AMN082 on the glutamatergic system, detailing its mechanism of action, impact on neurotransmitter dynamics, and the underlying signaling pathways. The information is intended to support researchers and professionals in the field of drug development in their understanding and potential application of mGluR7 modulation.

Core Mechanism of Action

AMN082 functions as a positive allosteric modulator (PAM) and a direct agonist of the mGluR7 receptor, activating it even in the absence of glutamate.[1][4] Its binding site is located within the transmembrane domain of the receptor.[1][3] This allosteric activation leads to the initiation of downstream signaling cascades typically associated with Gi/o-protein coupled receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of AMN082.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| EC50 (cAMP accumulation inhibition) | 64 ± 32 nM | CHO cells expressing human mGluR7b | cAMP Assay | [1] |

| EC50 (GTPγS binding stimulation) | 64-290 nM | Mammalian cells expressing mGluR7 | GTPγS Binding Assay | [1][3][5] |

| AMN082 Concentration for Inhibition of Synaptic Transmission | 1-10 µM | Rat basolateral amygdala slices | Electrophysiology | [6] |

| AMN082 Concentration for Glutamate Release Inhibition | 1 µM | Rat cerebral cortex synaptosomes | Glutamate Release Assay | [5] |

Table 1: In Vitro Potency and Efficacy of AMN082

| Brain Region | Effect on Glutamate | Effect on GABA | Dosage and Administration | Experimental Model | Reference |

| Nucleus Accumbens | Increased | Decreased | 3-20 mg/kg, i.p. or local infusion | Rat | [4][7][8] |

| Amygdala | Increased | Decreased | Not specified | Not specified | [4] |

| Periaqueductal Gray (PAG) | Decreased | Not specified | Not specified | Not specified | [4] |

| Cerebral Cortex | Decreased (evoked release) | Not specified | 1 µM (in vitro) | Rat synaptosomes | [9] |

Table 2: In Vivo and Ex Vivo Effects of AMN082 on Neurotransmitter Levels

Signaling Pathways

Activation of mGluR7 by AMN082 initiates a canonical Gi/o-protein signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent decreased activity of protein kinase A (PKA).[9] This pathway ultimately modulates neuronal excitability and neurotransmitter release. Furthermore, AMN082 has been shown to inhibit N- and P/Q-type calcium channels, contributing to its inhibitory effects on glutamate release.[4][9] In some contexts, AMN082 can also modulate the ERK1/2 and eIF4E signaling pathways, impacting protein synthesis.[10][11][12]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of glutamate and GABA in specific brain regions following AMN082 administration.

Methodology:

-

Animal Model: Male Long-Evans rats are typically used.[7]

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens).[7]

-

Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula.[7]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic (intraperitoneal) or local administration of AMN082.[7]

-

Analysis: The concentrations of glutamate and GABA in the dialysate are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[7]

-

Data Normalization: Neurotransmitter levels are often expressed as a percentage of the baseline levels, which are established from the samples collected before drug administration.

Electrophysiology in Brain Slices

Objective: To assess the effect of AMN082 on synaptic transmission in specific neural circuits.

Methodology:

-

Brain Slice Preparation: Animals (e.g., rats) are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices containing the region of interest (e.g., basolateral amygdala) are prepared using a vibratome.[6]

-

Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-